molecular formula C10H12ClNO2 B585704 Baclofen-d4 (Major) CAS No. 70155-52-1

Baclofen-d4 (Major)

Cat. No. B585704
CAS RN: 70155-52-1
M. Wt: 217.685
InChI Key: KPYSYYIEGFHWSV-NZLXMSDQSA-N
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Description

Baclofen-d4 (Major) is a biochemical used for proteomics research . It is a derivative of Baclofen, a lipophilic derivative of γ-aminobutyric acid (GABA), and is an orally active, selective metabotropic GABAB receptor (GABABR) agonist . The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 .


Synthesis Analysis

Baclofen’s synthesis has been described in various studies . One approach begins with 4-chlorobenzaldehyde . All reactions are carried out by the green method, which yields better results . Another study describes an efficient enantioselective synthesis of Baclofen, with key steps involving Ru (II)– (S)-BINAP catalyzed asymmetric hydrogenations of C-C and C-O groups .


Molecular Structure Analysis

The molecular formula of Baclofen-d4 (Major) is C10H8D4ClNO2 . This indicates that it contains 10 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Chemical Reactions Analysis

Baclofen, the parent compound of Baclofen-d4 (Major), has been shown to react with various derivatizing reagents to yield different colored products . These reactions are based on the primary amine group of Baclofen reacting with the reagents .


Physical And Chemical Properties Analysis

Baclofen-d4 (Major) has a molecular weight of 217.69 . It is a stable isotope labelled compound .

Mechanism of Action

Baclofen-d4 (Major) is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABAB receptors, Baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neurotransmission .

Safety and Hazards

Baclofen, from which Baclofen-d4 (Major) is derived, is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitisation, skin sensitisation, reproductive toxicity, and specific target organ toxicity . It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Baclofen-d4 (Major) is used for proteomics research . Its future applications could be influenced by ongoing research into the properties and uses of Baclofen and its derivatives. For instance, Baclofen is being investigated for use in alcohol dependence and withdrawal . The outcomes of such research could potentially open up new avenues for the use of Baclofen-d4 (Major) in related areas of study.

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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